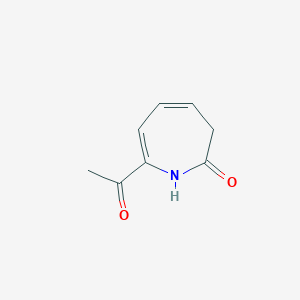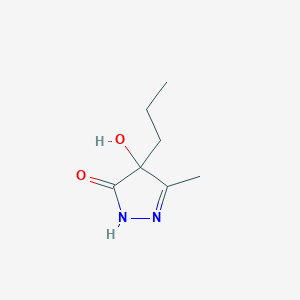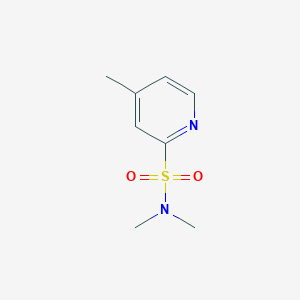
N,N,4-trimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-trimethylpyridine-2-sulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method involves the oxidative coupling of thiols and amines.
Microwave Irradiation: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.
Oxidative Chlorination: The combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which then react with amines to form sulfonamides.
Industrial Production Methods: Industrial production methods often involve large-scale oxidative coupling processes due to their efficiency and cost-effectiveness. The use of microwave irradiation and oxidative chlorination are also explored for their high yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, thionyl chloride.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N,N,4-trimethylpyridine-2-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of other sulfonamide derivatives .
Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of N,N,4-trimethylpyridine-2-sulfonamide involves the inhibition of specific enzymes. In bacteria, it inhibits dihydropteroate synthase, leading to a disruption in folic acid synthesis, which is essential for bacterial growth and replication . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding.
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: N,N,4-trimethylpyridine-2-sulfonamide is unique due to its specific structural features, such as the presence of three methyl groups and a pyridine ring, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N,N,4-trimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-4-5-9-8(6-7)13(11,12)10(2)3/h4-6H,1-3H3 |
InChI Key |
RSKXBXNFFGCWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
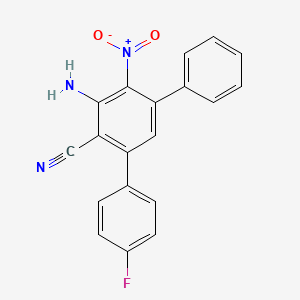
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
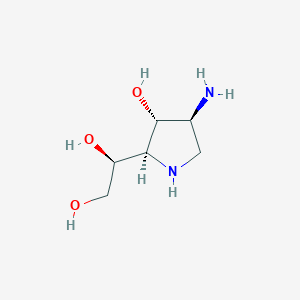
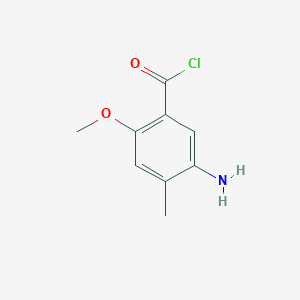
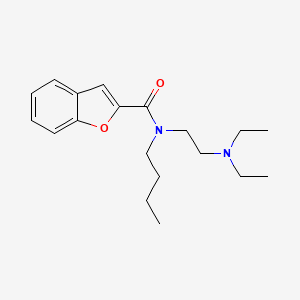
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
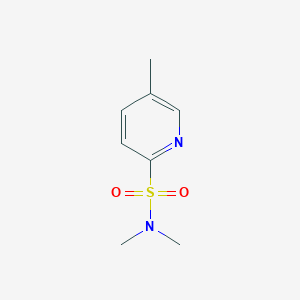
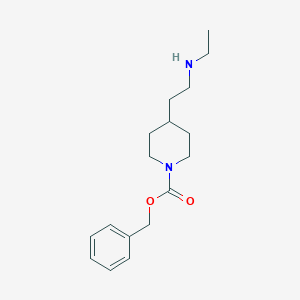
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
